10-Heptadecenoic acid, methyl ester

Overview

Description

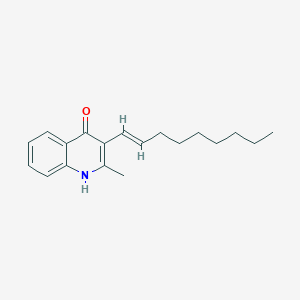

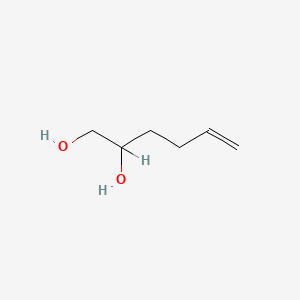

10-Heptadecenoic acid, methyl ester, also known as cis-10-Heptadecenoic acid, methyl ester, is a chemical compound with the molecular formula C18H34O2 . It is an ester form of cis-10-heptadecenoic acid . It is a minor fatty acid methyl ester (FAME) constituent of biodiesel .

Synthesis Analysis

The synthesis of this compound, is typically achieved through a chemical reaction. A common method involves the esterification of cis-10-heptadecenoic acid with methanol in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound, is represented by the InChI string:InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8- . This indicates the presence of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms in the molecule.

Scientific Research Applications

1. Nature in Ruminant Fats

10-Heptadecenoic acid, specifically the cis-9 isomer, is a major constituent in ruminant milk and intramuscular fat. Gas chromatography and mass spectrometry techniques have been employed to analyze its structural composition in bovine, ovine, and caprine origins. This understanding has implications for nutritional analysis and food science (Alves, Marcelino, Portugal, & Bessa, 2006).

2. Preparation Methodology

A method for preparing heptadecenoic acid (C17:1ω8) of high purity from Candida tropicallis yeast has been developed. This involves various crystallization techniques, indicating the potential for large-scale production and purification for research and industrial applications (Bauchart & Aurousseau, 1980).

3. Internal Standard in Fatty Acid Analysis

Methyl n-cis-9-heptadecenoate has been used as an internal standard in the gas chromatographic weight determination of fatty acids. This application is crucial in analytical chemistry for accurate measurement of fatty acid compositions in various samples, including plant material (Zhukov & Vereshchagin, 1970).

4. Synthesis of Derivatives

The synthesis of various derivatives of heptadecenoic acid, such as trihydroxyoctadecenoic acids, has been explored. This research contributes to the field of organic chemistry and the potential development of novel compounds with diverse applications (Hamberg, 1991).

5. Involvement in Jet Fuel Conversion

Heptadecenoic acid methyl ester has been utilized in the selective conversion of ricinoleic acid methyl ester into jet fuel. This showcases its potential application in sustainable energy and biofuel production (Zhou, Huang, Fang, & Tan, 2016).

6. Ozonolysis in Chemical Intermediates

The ozonolysis of heptadecenoic acid methyl esters has been studied for the generation of aldehydes, acids, and other biobased chemical intermediates. This process is significant in organic synthesis and the production of various chemical products (Tavassoli-Kafrani, Foley, Kharraz, & Curtis, 2016).

Properties

IUPAC Name |

methyl (E)-heptadec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)